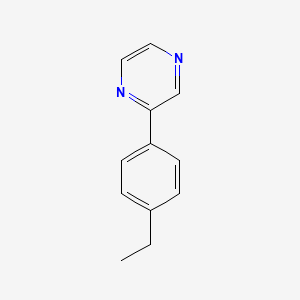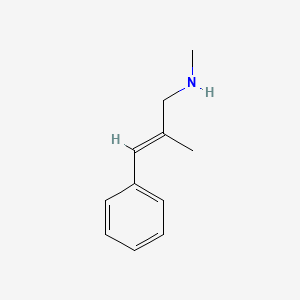
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, is an organic compound with the molecular formula C11H15N. This compound is characterized by its unique structure, which includes a phenyl group attached to a prop-2-en-1-yl chain, with a methyl group and an amine group at specific positions. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, typically involves the reaction of 2-methyl-3-phenylprop-2-en-1-ol with methylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction can be represented as follows:
[ \text{C}_9\text{H}_10\text{O} + \text{CH}3\text{NH}2 \rightarrow \text{C}{11}\text{H}{15}\text{N} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various halogenated derivatives.
科学的研究の応用
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing various biochemical pathways. The phenyl group contributes to the compound’s stability and reactivity, allowing it to interact with different molecular structures.
類似化合物との比較
Similar Compounds
2-Methyl-3-phenyl-2-propen-1-ol: This compound shares a similar structure but lacks the amine group.
Cinnamyl alcohol: Another related compound with a phenylpropene structure but different functional groups.
Methyl cinnamic alcohol: Similar in structure but with different substituents.
Uniqueness
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
(E)-N,2-dimethyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-8,12H,9H2,1-2H3/b10-8+ |
InChIキー |
BNPOQSIKPUBUEH-CSKARUKUSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/CNC |
正規SMILES |
CC(=CC1=CC=CC=C1)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


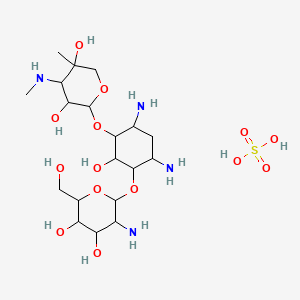
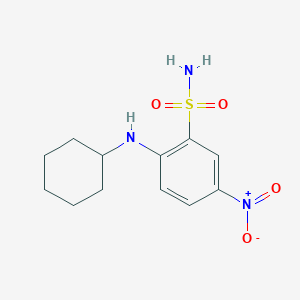

![2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12312031.png)

![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
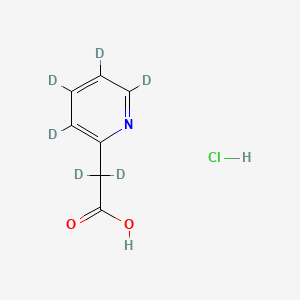
![[2-(3-Aminobenzenesulfinyl)acetyl]urea](/img/structure/B12312041.png)

![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)

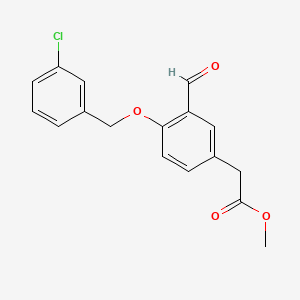
![tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate](/img/structure/B12312082.png)
